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A Note on "DMX-129": The designation "DMX-129" is not uniquely associated with a single,
publicly disclosed therapeutic agent. This document provides information on two investigational
drugs with similar alphanumeric identifiers: Ontunisertib (AGMB-129) and EBC-129.
Researchers should verify the precise identity of the compound of interest before proceeding
with any experimental work.

Part 1: Ontunisertib (AGMB-129) - An ALKS5 Inhibitor
for Fibrotic Diseases
Introduction

Ontunisertib (AGMB-129) is an orally administered, small molecule inhibitor of the Activin
Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-[3)
type | receptor.[1][2][3] It is specifically designed to be gastrointestinally restricted, with rapid
first-pass metabolism in the liver to minimize systemic exposure and potential side effects.[1][2]
[3] The primary therapeutic target of Ontunisertib is the TGF-3 signaling pathway, a major
driver of fibrosis in various tissues.[1][4] By inhibiting ALK5, Ontunisertib aims to reduce the
downstream signaling that leads to the excessive deposition of extracellular matrix, a hallmark
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of fibrosis.[5] It is currently in clinical development for the treatment of Fibrostenosing Crohn's
Disease (FSCD).[1][4]

Data Presentation: Preclinical Efficacy of ALK5
Inhibitors in Animal Models

The following table summarizes representative data from preclinical studies of ALKS5 inhibitors
in various animal models of fibrosis. Note that these are examples and specific results for
Ontunisertib (AGMB-129) in these models may not be publicly available.
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Experimental Protocols

Objective: To assess the anti-fibrotic efficacy of Ontunisertib in a chemically induced model of
intestinal fibrosis.

Materials:

Male C57BL/6 mice (8-10 weeks old)

e 2,4,6-Trinitrobenzenesulfonic acid (TNBS)
o Ethanol (50%)

e Ontunisertib (AGMB-129)

» Vehicle (e.g., 0.5% methylcellulose)

¢ Anesthesia (e.g., isoflurane)

» Catheters for intrarectal administration
Procedure:

 Induction of Fibrosis:

o Anesthetize mice with isoflurane.

o Slowly administer 100 pL of 2.5% TNBS in 50% ethanol intrarectally using a catheter
inserted approximately 4 cm from the anus.

o Keep mice in a head-down position for 1 minute to ensure retention of the TNBS solution.

o Monitor mice for weight loss and signs of colitis. The fibrotic phase typically develops 2-3
weeks after TNBS administration.

e Drug Administration:

o Randomize mice into treatment groups (e.g., vehicle control, Ontunisertib low dose,
Ontunisertib high dose). A typical group size is 8-10 mice.
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o Begin treatment 14 days after TNBS induction.

o Administer Ontunisertib or vehicle daily by oral gavage. The volume should not exceed 10
mL/kg. Dosages should be determined based on preliminary dose-ranging studies.

o Endpoint Analysis (at day 28):

Euthanize mice and collect the colon.

[e]

o Macroscopic Scoring: Score the colon for adhesions, thickness, and ulcerations.

o Histology: Fix a segment of the colon in 10% neutral buffered formalin, embed in paraffin,
and section. Stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's
Trichrome for collagen deposition.

o Biochemical Analysis: Homogenize a section of the colon to measure collagen content
using a hydroxyproline assay.

o Gene Expression Analysis: Isolate RNA from a colon segment and perform gRT-PCR to
quantify the expression of fibrotic markers (e.g., Collal, Acta2, Timpl).

Signaling Pathway and Workflow Diagrams
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Smad2/3/4 Complex Transcription
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Caption: TGF-p signaling pathway and the inhibitory action of Ontunisertib (AGMB-129) on
ALKS5.
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Caption: Experimental workflow for the TNBS-induced intestinal fibrosis model.
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Part 2: EBC-129 - A CEACAMS5/6-Targeting Antibody-

Drug Conjugate for Solid Tumors
Introduction

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific glycosylation
site present on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAMD5)
and 6 (CEACAMG6).[10][11] These proteins are overexpressed on the surface of various solid
tumors, including pancreatic, colorectal, lung, and gastroesophageal cancers, but have limited
expression in normal tissues.[10][11] EBC-129 consists of a humanized monoclonal antibody
linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker.[12][13]
Upon binding to CEACAMS5 or CEACAMG6 on cancer cells, EBC-129 is internalized, and MMAE
is released, leading to cell cycle arrest and apoptosis.[10]

Data Presentation: Preclinical Efficacy of CEACAM-
Targeting ADCs

The following table presents representative data for CEACAM-targeting ADCs in preclinical

cancer models.
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Experimental Protocols

Objective: To evaluate the anti-tumor activity of EBC-129 in a clinically relevant PDX model of

pancreatic cancer expressing CEACAM5/6.

Materials:

EBC-129

Vehicle (e.g., sterile saline)

Calipers for tumor measurement

Immunodeficient mice (e.g., NOD-scid gamma (NSG))

CEACAMb5/6-positive pancreatic cancer PDX tissue
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Procedure:
e Tumor Implantation:

o Surgically implant a small fragment (approx. 3x3 mm) of the PDX tumor subcutaneously
into the flank of each mouse.

o Monitor mice for tumor growth.
e Randomization and Treatment:

o When tumors reach an average volume of 100-150 mm3, randomize mice into treatment
groups (e.g., vehicle control, EBC-129). A typical group size is 8-10 mice.

o Administer EBC-129 or vehicle, typically via intravenous (tail vein) injection. The dosing
schedule could be, for example, once every 3 weeks (q3w), based on preclinical
pharmacokinetic and tolerability data. Doses such as 1.8 mg/kg or 2.2 mg/kg have been
explored in clinical settings and could inform preclinical dose selection.[12][13][18]

e Monitoring and Endpoints:

o Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using
the formula: (Length x Width?)/2.

o Record mouse body weight twice weekly as a measure of general toxicity.

o The primary endpoint is typically tumor growth inhibition. The study may be terminated
when tumors in the control group reach a predetermined size (e.g., 1500-2000 mms3).

o At the end of the study, tumors can be excised for further analysis (e.g.,
immunohistochemistry for target engagement, apoptosis markers).

Mechanism of Action and Workflow Diagrams
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Caption: Mechanism of action of EBC-129 antibody-drug conjugate.
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Caption: Experimental workflow for a patient-derived xenograft (PDX) model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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